Diacerein is a semi-synthetic anthraquinone derivative, chemically known as 1,8-Dihydroxy-3-carboxy-anthraquinone diacetyl []. It serves as a prodrug, undergoing rapid and complete metabolization into its active metabolite, rhein, within the body []. This metabolic conversion primarily occurs in the gut and liver, with rhein being the primary analyte detected in plasma []. Diacerein is classified as an interleukin-1 beta (IL-1β) inhibitor, exhibiting anti-inflammatory, anti-catabolic, and pro-anabolic properties, particularly on cartilage and synovial membranes [, , ].
Diacerein primarily undergoes hydrolysis in vivo, where the acetyl groups are cleaved off, resulting in the formation of its active metabolite, rhein [, ]. This hydrolysis occurs primarily in the gut and liver through enzymatic and non-enzymatic mechanisms []. The rate of hydrolysis can be influenced by factors such as pH and the presence of esterases.
Diacerein's primary mechanism of action involves the inhibition of interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine involved in various inflammatory and degenerative diseases [, , ]. This inhibition occurs through multiple pathways, including:
Diacerein is a yellow crystalline powder that is practically insoluble in water []. Its solubility is pH-dependent, showing increased solubility in alkaline conditions []. The melting point of diacerein is typically around 243-246 °C []. These physicochemical properties influence its formulation and delivery, particularly its limited oral bioavailability due to its poor water solubility [].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: